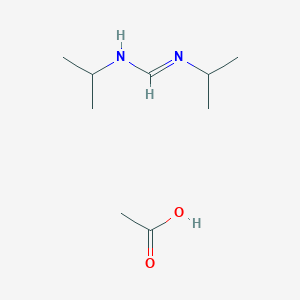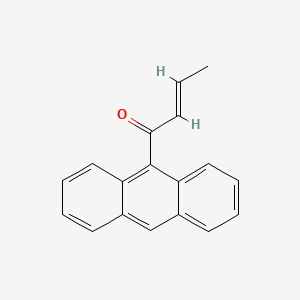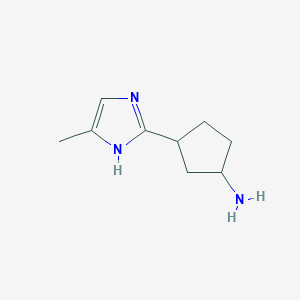
Iron(III) phthalocyanine-4,4',4'',4'''-tetrasulfonic acid monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron(III) phthalocyanine-4,4’,4’‘,4’‘’-tetrasulfonic acid monosodium salt is a complex organic compound with the molecular formula
C32H15FeN8O14S4Na
. This compound is a derivative of phthalocyanine, a macrocyclic compound that is structurally similar to porphyrins. The iron(III) center is coordinated to the nitrogen atoms of the phthalocyanine ring, and the compound is further functionalized with sulfonic acid groups, which enhance its solubility in water and other polar solvents.准备方法
Synthetic Routes and Reaction Conditions
The synthesis of iron(III) phthalocyanine-4,4’,4’‘,4’‘’-tetrasulfonic acid monosodium salt typically involves the following steps:
Formation of Phthalocyanine Core: The phthalocyanine core is synthesized by heating phthalonitrile with a metal salt (such as iron(II) chloride) in the presence of a base (e.g., sodium methoxide) under an inert atmosphere.
Sulfonation: The phthalocyanine compound is then sulfonated using concentrated sulfuric acid or chlorosulfonic acid to introduce sulfonic acid groups at the 4,4’,4’‘,4’‘’ positions.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on
属性
分子式 |
C32H15FeN8NaO12S4 |
|---|---|
分子量 |
910.6 g/mol |
IUPAC 名称 |
sodium;iron(2+);15,24,33-trisulfo-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6-sulfonate |
InChI |
InChI=1S/C32H16N8O12S4.Fe.Na/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29;;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);;/q-2;+2;+1/p-1 |
InChI 键 |
HMUJSRRVPLFYTC-UHFFFAOYSA-M |
规范 SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)O)C(=N7)N=C2[N-]3)S(=O)(=O)[O-])C9=C4C=CC(=C9)S(=O)(=O)O.[Na+].[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 5,6,7-trifluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12831709.png)



![calcium;[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate](/img/structure/B12831745.png)
![N-(Dibenzo[b,f]oxepin-10-ylmethyl)-N-methylprop-2-yn-1-amine hydrochloride](/img/structure/B12831746.png)
![1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12831749.png)


![6-(tert-Butyl)dibenzo[b,d]furan-4-amine](/img/structure/B12831757.png)
![4-Amino-1H-benzo[d]imidazol-7-ol](/img/structure/B12831764.png)
![5,6-Diamino-3-methyl-8-morpholino-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B12831768.png)
![Azane;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;iron](/img/structure/B12831773.png)

